molecular formula C10H9FO2 B6590115 3-(1-fluorocyclopropyl)benzoic acid CAS No. 1780215-96-4

3-(1-fluorocyclopropyl)benzoic acid

Cat. No.: B6590115
CAS No.: 1780215-96-4
M. Wt: 180.17 g/mol
InChI Key: XEJZLSUTHQTORD-UHFFFAOYSA-N
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Description

. The compound consists of a benzoic acid moiety substituted with a 1-fluorocyclopropyl group, which imparts unique physico-chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-fluorocyclopropyl)benzoic acid can be achieved through a palladium-catalyzed cross-coupling reaction. This method involves the reaction of aryl halides with a bench-stable (1-fluorocyclopropyl)tin reagent

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of palladium-catalyzed cross-coupling reactions is a promising approach for large-scale synthesis. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-fluorocyclopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(1-fluorocyclopropyl)benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

    Biology: Its unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Medicine: The compound’s potential as a pharmaceutical intermediate is being explored for the development of new drugs with improved pharmacokinetic profiles.

    Industry: In materials science, this compound is used in the synthesis of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1-fluorocyclopropyl)benzoic acid involves its interaction with molecular targets through its fluorinated cyclopropyl group. This interaction can modulate the conformation, pKa, and lipophilicity of the compound, leading to changes in its pharmacokinetic profile . The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)benzoic acid
  • 3-(difluoromethyl)benzoic acid
  • 3-(fluoromethyl)benzoic acid

Uniqueness

3-(1-fluorocyclopropyl)benzoic acid is unique due to its 1-fluorocyclopropyl group, which imparts distinct physico-chemical properties compared to other fluorinated benzoic acids. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

CAS No.

1780215-96-4

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

3-(1-fluorocyclopropyl)benzoic acid

InChI

InChI=1S/C10H9FO2/c11-10(4-5-10)8-3-1-2-7(6-8)9(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI Key

XEJZLSUTHQTORD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C(=O)O)F

Purity

95

Origin of Product

United States

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